Sinapyl alcohol-d3

Quantitative LC-MS/MS Stable Isotope Dilution Analytical Validation

Sinapyl alcohol-d3 (CAS: 934634-29-4) is a triple-deuterated isotopologue of sinapyl alcohol specifically engineered for quantitative mass spectrometry. Its molecular weight of 213.24 (+3 Da vs. unlabeled 210.23) ensures baseline separation from endogenous analyte isotopic envelopes - a prerequisite for absolute quantitation. Unlike unlabeled sinapyl alcohol (unusable as an internal standard) or deuterated analogs of other monolignols (which introduce differential retention and ionization), this compound is chemically identical to the target analyte, guaranteeing matched extraction recovery and matrix effect correction. Essential for angiosperm S-lignin research and metabolic flux studies where syringyl subunit quantitation is critical.

Molecular Formula C11H14O4
Molecular Weight 213.24 g/mol
Cat. No. B12366829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinapyl alcohol-d3
Molecular FormulaC11H14O4
Molecular Weight213.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C=CCO
InChIInChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+/i1D3
InChIKeyLZFOPEXOUVTGJS-VGIDZVCYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sinapyl Alcohol-d3: Isotopically Labeled Monolignol Internal Standard for Quantitative LC-MS/MS Analysis


Sinapyl alcohol-d3 (CAS: 934634-29-4) is a deuterated isotopologue of the naturally occurring phenylpropanoid monolignol sinapyl alcohol, in which three protium atoms are replaced by deuterium (²H) . This triple deuteration confers a mass shift of +3 Da relative to the unlabeled analyte (molecular weight: 213.24 vs 210.23), a critical attribute for its deployment as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry workflows . As a core lignin precursor, sinapyl alcohol undergoes polymerization to form syringyl (S) lignin subunits characteristic of angiosperm secondary cell walls, making its accurate quantification essential in plant biochemistry, bioenergy, and lignin valorization research [1]. The deuterated analog is manufactured to ≥95% purity and is intended exclusively for research applications involving metabolic tracing, absolute quantitation, and pathway elucidation .

Why Sinapyl Alcohol-d3 Cannot Be Replaced by Unlabeled Sinapyl Alcohol or Alternative Monolignol Isotopologues in Quantitative Assays


Substituting sinapyl alcohol-d3 with its unlabeled counterpart (sinapyl alcohol, CAS: 537-33-7) or with deuterated analogs of alternative monolignols (e.g., coniferyl alcohol-d3 or p-coumaryl alcohol-d3) fundamentally compromises analytical validity. In quantitative LC-MS/MS, a deuterated internal standard must co-elute with the native analyte and exhibit near-identical extraction recovery and ionization efficiency to correct for matrix effects and sample preparation variability [1]. While unlabeled sinapyl alcohol provides identical chemical behavior, it cannot be spectrometrically distinguished from endogenous analyte, rendering absolute quantitation impossible. Conversely, using a deuterated analog of a different monolignol—despite similar core phenylpropanoid structure—introduces differential physicochemical properties: sinapyl alcohol possesses two methoxy groups and exhibits distinct hydrophobicity, conformation, and ionization energy (<7.4 eV) compared to coniferyl alcohol (7.60 ± 0.05 eV) and p-coumaryl alcohol [2][3]. These differences manifest as divergent chromatographic retention, variable ionization suppression, and inaccurate quantitation, directly contravening the fundamental principle of SIL-IS methodology that the internal standard must be chemically identical to the target analyte save for isotopic substitution [1].

Sinapyl Alcohol-d3: Quantified Differentiation Evidence for Informed Procurement


Mass Spectrometric Discrimination: Sinapyl Alcohol-d3 (+3 Da Shift) Enables Baseline-Resolved Quantitation vs Unlabeled Analyte

Sinapyl alcohol-d3 incorporates three deuterium atoms, increasing its molecular weight from 210.23 g/mol (unlabeled sinapyl alcohol) to 213.24 g/mol . This +3 Da mass shift is sufficient to place the [M+H]⁺ ion of the deuterated internal standard outside the natural M+2 isotopic envelope of the unlabeled analyte, thereby minimizing isotopic cross-talk interference during selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) acquisition [1]. In contrast, a singly deuterated analog (+1 Da) would experience significant interference from the naturally occurring ¹³C₂ isotopologue of the analyte, potentially compromising assay linearity and accuracy at low analyte concentrations [1]. The +3 Da differentiation is therefore optimal for achieving baseline-resolved quantitation without the confounding effects of natural abundance isotopic overlap.

Quantitative LC-MS/MS Stable Isotope Dilution Analytical Validation

Monolignol Hydrophobicity Comparison: Sinapyl Alcohol Exhibits Lower Hydrophobicity than Coniferyl Alcohol and p-Coumaryl Alcohol

Quantitative thermodynamic analysis of the three primary monolignols revealed that increasing methoxyl substitution systematically reduces hydrophobicity. Specifically, the excess enthalpy change from solid to aqueous solution (ΔH⁰(excess) at 25°C) was reduced by 1.3 kJ/mol per methoxyl group, and the chemical potential difference between 1-octanol and water was reduced by 1.15 kJ/mol per methoxyl group [1]. Consequently, sinapyl alcohol (2 methoxy groups) exhibits the lowest hydrophobicity among the three, followed by coniferyl alcohol (1 methoxy group), with p-coumaryl alcohol (0 methoxy groups) being the most hydrophobic. This differential hydrophobicity translates to distinct solubility and partition behavior in aqueous plant tissues and experimental buffers, parameters that directly influence substrate availability, enzyme kinetics, and lignin polymerization efficiency [1].

Physicochemical Properties Lignin Deposition Substrate Transport

Gas-Phase Conformational and Electronic Differentiation: Sinapyl Alcohol vs Coniferyl Alcohol vs p-Coumaryl Alcohol

Single-conformation ultraviolet and infrared spectroscopy of jet-cooled monolignols reveals distinct conformational preferences and electronic structures among the three lignin monomers [1]. Sinapyl alcohol (SinA), bearing two methoxy groups flanking the phenolic OH, exhibits two observable conformers with S₀–S₁ electronic origins split by 239 cm⁻¹ (33,055 cm⁻¹ and 33,294 cm⁻¹) [1]. In contrast, coniferyl alcohol (ConA, single ortho-methoxy) shows a dramatically larger conformer splitting of 805 cm⁻¹, with the dominant syn conformer appearing at 32,640 cm⁻¹—a red shift attributed to intramolecular OH···OCH₃ hydrogen bonding [1]. p-Coumaryl alcohol (pCoumA, no methoxy) shows minimal conformer splitting of only 7 cm⁻¹ [1]. These spectroscopic differences reflect underlying variations in hydrogen-bonding networks, conformational flexibility, and electronic excitation behavior that are unique to each monolignol.

Conformational Analysis Spectroscopic Characterization Molecular Recognition

Ionization Energy Comparison: Sinapyl Alcohol (<7.4 eV) Is More Readily Ionized than Coniferyl Alcohol (7.60 ± 0.05 eV)

Vacuum-ultraviolet photoionization mass spectrometry (VUV-PIMS) of monolignols reveals a quantifiable difference in ionization energies between the two primary lignin precursors. Coniferyl alcohol exhibits an ionization energy of 7.60 ± 0.05 eV, whereas sinapyl alcohol and dihydrosinapyl alcohol both demonstrate ionization energies below 7.4 eV [1]. This difference of ≥0.2 eV in ionization threshold has practical implications for soft ionization techniques: sinapyl alcohol can be photoionized using lower-energy VUV photons, potentially reducing fragmentation and preserving the molecular parent ion for more accurate quantitation. The lower ionization energy of sinapyl alcohol is attributed to the electron-donating effect of the second methoxy group, which stabilizes the cationic radical formed upon electron removal [1].

Mass Spectrometry Photoionization Lignin Analysis

Lignin Composition and Taxonomic Distribution: Sinapyl Alcohol (S Units) Predominates in Angiosperms, Coniferyl Alcohol (G Units) in Gymnosperms

The three monolignols exhibit striking taxonomic specificity in their incorporation into lignin polymers. In broadleaf (angiosperm) wood, sinapyl alcohol-derived syringyl (S) units constitute 50–75% of total lignin, while coniferyl alcohol-derived guaiacyl (G) units account for 25–50% [1]. In stark contrast, conifer (gymnosperm) wood contains 90–95% G units with only 0–1% S units [1]. Grass lignins display an intermediate composition: 25–50% S units, 25–50% G units, and 10–25% p-coumaryl alcohol-derived H units [1]. This taxonomic segregation means that sinapyl alcohol-d3 is uniquely positioned as the preferred internal standard for quantifying S-unit deposition in angiosperm systems (e.g., Populus, Arabidopsis, Eucalyptus), whereas coniferyl alcohol-d3 would be the appropriate choice for gymnosperm studies [2].

Lignin Biosynthesis Plant Taxonomy Biomass Characterization

Peroxidase Substrate Specificity: Syringyl-Specific Peroxidase (SyPO) Preferentially Polymerizes Sinapyl Alcohol Over Coniferyl Alcohol

Enzymatic studies on peroxidases isolated from Populus callus cultures demonstrate differential substrate specificity for sinapyl alcohol versus coniferyl alcohol [1]. The cationic isoperoxidase SyPO (molecular weight ~32 kDa) exhibits high specificity toward sinapyl alcohol, efficiently catalyzing the formation of dehydrogenation polymers (DHP) from sinapyl alcohol with enzyme requirements comparable to those needed for coniferyl alcohol polymerization [1]. In contrast, the anionic isoperoxidase GPO-2 (molecular weight ~55 kDa) and horseradish peroxidase (HRP) show high specificity for coniferyl alcohol but catalyze only minimal DHP formation from sinapyl alcohol, even when supplied with large enzyme quantities [1]. This differential enzymatic recognition underscores that sinapyl alcohol and coniferyl alcohol are not biochemically interchangeable substrates in lignin polymerization assays.

Enzymatic Polymerization Lignin Assembly Substrate Specificity

Sinapyl Alcohol-d3: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Absolute Quantitation of Sinapyl Alcohol in Angiosperm Metabolomics via Stable Isotope Dilution LC-MS/MS

Sinapyl alcohol-d3 serves as the definitive SIL-IS for the absolute quantitation of endogenous sinapyl alcohol in plant tissues, cell cultures, or metabolic extracts. The +3 Da mass shift (213.24 vs 210.23 g/mol) ensures the deuterated internal standard signal is resolved from the natural isotopic envelope of the unlabeled analyte . Researchers analyzing angiosperm species (e.g., Arabidopsis, Populus, switchgrass)—where syringyl (S) lignin comprises 50–75% of total lignin [1]—require this specific isotopologue to accurately correct for matrix effects, extraction efficiency losses, and ionization variability during LC-MS/MS acquisition. Using unlabeled sinapyl alcohol as an external standard cannot account for sample-to-sample variability, while substituting coniferyl alcohol-d3 introduces differential chromatographic retention and ionization efficiency due to the distinct physicochemical and electronic properties of coniferyl alcohol (ionization energy 7.60 ± 0.05 eV vs <7.4 eV for sinapyl alcohol) [2].

Metabolic Flux Analysis and Pathway Tracing in Phenylpropanoid/Lignin Biosynthesis

Sinapyl alcohol-d3 enables precise metabolic flux analysis when administered as a labeled precursor in tracer experiments. The deuterium atoms serve as non-radioactive, stable isotopic tracers that can be monitored via GC-MS or LC-MS to track the conversion of sinapyl alcohol into downstream lignin polymers and related metabolites . This approach has been validated in prior tracer studies using deuterated sinapic acid and ferulic acid to elucidate the biosynthetic pathway for syringyl lignin in Robinia pseudoacacia and Nerium indicum [1]. The deuterated sinapyl alcohol allows researchers to quantify flux through the sinapyl alcohol branch of the phenylpropanoid pathway without the confounding effects of endogenous pool dilution that would occur with unlabeled precursor feeding. The compound's distinct hydrophobicity profile (lower than coniferyl alcohol due to dual methoxyl substitution) [2] also informs appropriate solvent and buffer selection for precursor feeding experiments.

In Vitro Syringyl Lignin Polymerization Assays with SyPO-Type Peroxidases

For researchers investigating the enzymatic mechanisms of syringyl (S) lignin formation, sinapyl alcohol-d3 provides a mass-tagged substrate that can be distinguished from endogenous or contaminating monolignols. Studies with Populus callus peroxidases have demonstrated that the syringyl-specific isoperoxidase SyPO efficiently polymerizes sinapyl alcohol into DHP, whereas coniferyl alcohol-specific peroxidases (GPO-2, HRP) exhibit negligible activity toward sinapyl alcohol . The deuterium label in sinapyl alcohol-d3 allows for mass spectrometric tracking of polymer incorporation without interfering with the enzymatic recognition of the substrate—a critical advantage over alternative labeling strategies (e.g., fluorescent tags) that may alter substrate conformation or enzyme binding. The distinct conformational preferences of sinapyl alcohol (two conformers split by 239 cm⁻¹) [1] underscore the importance of using the authentic substrate rather than analogs in enzymatic studies.

Lignocellulosic Biomass Recalcitrance and Biofuel Feedstock Characterization

In bioenergy research focused on improving the saccharification potential of lignocellulosic biomass, accurate quantification of S/G lignin ratio is a critical parameter. Sinapyl alcohol-d3 serves as the internal standard for absolute quantitation of sinapyl alcohol released via derivatization followed by reductive cleavage (DFRC) or thioacidolysis of biomass samples . The S/G ratio directly impacts biomass recalcitrance: high S-lignin content is generally associated with improved digestibility [1]. Given that sinapyl alcohol-derived S units constitute 50–75% of angiosperm lignin but are absent in gymnosperms [2], procurement of sinapyl alcohol-d3 is specifically warranted for bioenergy programs focused on hardwood feedstocks (e.g., poplar, eucalyptus) or transgenic grasses engineered for altered lignin composition. The compound's validated use in GC-MS detection of deuterated syringyl units following precursor feeding [3] provides a methodological template for quantitative lignin composition analysis.

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